molecular formula C13H25N3O2 B14789650 N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide

Cat. No.: B14789650
M. Wt: 255.36 g/mol
InChI Key: QYWOHGLVGQKNIC-UHFFFAOYSA-N
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Description

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with acylating agents under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The product is then purified using chromatographic techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and purification processes .

Chemical Reactions Analysis

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide has various scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)12-6-5-7-15(8-12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3

InChI Key

QYWOHGLVGQKNIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)C

Origin of Product

United States

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